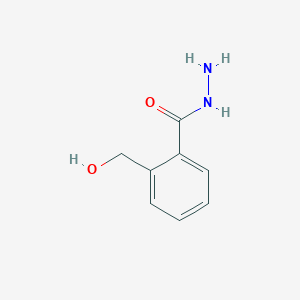

2-(Hydroxymethyl)benzohydrazide

説明

Significance of Hydrazide Functionality in Organic Synthesis and Beyond

The hydrazide functional group is a versatile scaffold in organic synthesis. mdpi.com It possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a variety of chemical transformations. researchgate.net Hydrazides are key precursors in the synthesis of numerous heterocyclic systems, including pyrazoles, oxadiazoles, and triazoles, which are prevalent in many biologically active molecules. mdpi.com The ability of hydrazides to form stable metal complexes has also led to their use in coordination chemistry. nih.gov

Beyond their role as synthetic intermediates, hydrazides and their derivatives have demonstrated a broad spectrum of biological activities. nih.gov This has spurred extensive research into their potential as therapeutic agents. nih.gov The hydrazide moiety is a common feature in many established drugs, highlighting its importance in medicinal chemistry. mdpi.com

Overview of Substituted Benzohydrazides within Organic Chemistry

Benzohydrazides, which feature a benzene (B151609) ring attached to the hydrazide group, represent an important subclass of hydrazides. The aromatic ring provides a framework that can be readily modified with various substituents to modulate the compound's physical, chemical, and biological properties. derpharmachemica.comderpharmachemica.com This versatility has made substituted benzohydrazides a focal point of research. derpharmachemica.com

The nature and position of the substituent on the benzene ring can significantly influence the reactivity and biological profile of the benzohydrazide (B10538) derivative. derpharmachemica.com Researchers have synthesized and investigated a vast library of substituted benzohydrazides, leading to the discovery of compounds with a range of applications. thepharmajournal.com These applications span from their use as ligands in catalysis to their role as key pharmacophores in drug discovery. nih.govthepharmajournal.com

Positioning of 2-(Hydroxymethyl)benzohydrazide within the Benzohydrazide Class

Among the myriad of substituted benzohydrazides, this compound stands out due to the unique placement of a hydroxymethyl group at the ortho position of the benzene ring. sigmaaldrich.com This specific substitution pattern imparts distinct structural and chemical characteristics to the molecule.

Unique Structural Attributes of the Hydroxymethyl Substituent at the Ortho Position

The presence of the hydroxymethyl group (-CH2OH) at the position adjacent to the benzohydrazide functionality introduces several key structural features. The proximity of the hydroxyl group to the hydrazide moiety allows for the potential of intramolecular hydrogen bonding. This interaction can influence the conformation of the molecule and its crystal packing. researchgate.net

The ortho-hydroxymethyl group can also participate in chelation with metal ions, acting as a third coordination site in addition to the hydrazide's carbonyl oxygen and terminal nitrogen. This can lead to the formation of stable, well-defined metal complexes with unique geometries and properties.

Rationale for Dedicated Academic Investigation of this compound

The distinct structural attributes of this compound warrant dedicated academic investigation for several reasons. The potential for intramolecular interactions and its behavior as a tridentate ligand in coordination chemistry make it a subject of interest for structural and inorganic chemists. nih.gov

Furthermore, the introduction of a hydroxyl group can impact the molecule's solubility, polarity, and ability to form hydrogen bonds with biological macromolecules. This has implications for its potential applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, structure, and reactivity is crucial for unlocking its full potential in these fields.

Physicochemical Properties and Structural Analysis

A comprehensive understanding of the physicochemical properties and structural features of this compound is fundamental to its application in various scientific domains.

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 51707-35-8 sigmaaldrich.com |

Note: Additional properties such as melting point, boiling point, and solubility would require experimental determination or sourcing from specialized chemical databases beyond the scope of this article.

Spectroscopic and Crystallographic Research Findings

Spectroscopic techniques and X-ray crystallography have been instrumental in elucidating the structural details of benzohydrazide derivatives.

Elucidation of Molecular Structure through Spectroscopic Methods

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the functional groups and connectivity within this compound. In related benzohydrazide structures, characteristic IR absorption bands for the N-H, C=O, and C-N bonds are observed. researchgate.net ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the arrangement of the hydroxymethyl group and the benzohydrazide moiety. derpharmachemica.com

Insights from Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction studies on analogous benzohydrazide compounds have provided precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net For instance, the crystal structure of (E)-N'-((Pyridin-2-yl)methylene)benzohydrazide revealed the planarity of the molecule and the presence of intermolecular hydrogen bonding. researchgate.net Similar studies on this compound would be invaluable in determining the exact conformation and the role of the ortho-hydroxymethyl group in the crystal lattice, including the potential for intramolecular hydrogen bonding.

Synthesis and Reactivity

The synthesis of this compound and its subsequent chemical transformations are central to its utility in organic chemistry.

Established Synthetic Methodologies

The most common and established method for the synthesis of benzohydrazides involves the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). In the case of this compound, the starting material would be an ester of 2-(hydroxymethyl)benzoic acid. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and often requires heating to proceed at a reasonable rate.

Reactivity Profile and Key Chemical Transformations

The hydrazide functionality in this compound is the primary site of its reactivity.

Reactions Involving the Hydrazide Moiety

The hydrazide group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. mdpi.comderpharmachemica.com These hydrazones are themselves a versatile class of compounds with a wide range of applications. The terminal -NH2 group of the hydrazide is nucleophilic and can react with various electrophiles.

Role as a Precursor in Heterocyclic Synthesis

This compound can serve as a valuable precursor for the synthesis of various heterocyclic compounds. Through cyclization reactions, often involving the hydrazide moiety, it is possible to construct five and six-membered rings containing nitrogen and oxygen atoms. The presence of the hydroxymethyl group can also be exploited in subsequent transformations to build more complex molecular architectures.

Coordination Chemistry and Metal Complex Formation

The ability of this compound to form complexes with metal ions is a significant aspect of its chemistry.

Ligand Properties and Coordination Modes

This compound can act as a multidentate ligand in coordination chemistry. The carbonyl oxygen and the terminal amino nitrogen of the hydrazide group are common coordination sites. nih.gov The presence of the ortho-hydroxymethyl group introduces a third potential donor site, the hydroxyl oxygen, allowing for tridentate chelation. The ability to form stable five- or six-membered chelate rings with a metal ion enhances the stability of the resulting complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various techniques, including elemental analysis, IR and UV-Vis spectroscopy, and single-crystal X-ray diffraction. These studies provide insights into the coordination geometry, stoichiometry, and electronic properties of the metal complexes. For example, studies on related benzohydrazide-metal complexes have revealed a variety of coordination modes and geometries. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(hydroxymethyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(12)7-4-2-1-3-6(7)5-11/h1-4,11H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUGZJQHOZAYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310679 | |

| Record name | 2-(hydroxymethyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51707-35-8 | |

| Record name | 51707-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(hydroxymethyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYMETHYL-BENZOIC ACID HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxymethyl Benzohydrazide and Its Analogues

Conventional Synthetic Routes to Benzohydrazides

Traditional approaches to synthesizing benzohydrazides, the parent structure of 2-(hydroxymethyl)benzohydrazide, have been well-documented in chemical literature. These methods often involve condensation reactions and are widely employed due to their reliability and versatility.

Ester-Hydrazine Hydrate (B1144303) Condensation Pathways

A cornerstone in the synthesis of benzohydrazides is the condensation reaction between a benzoic acid ester and hydrazine (B178648) hydrate. researchgate.netnih.gov This method is favored for its directness and generally good yields.

While specific literature detailing the direct synthesis of this compound from its corresponding methyl ester is not prevalent in the provided search results, the synthesis of a similar compound, 4-methoxybenzohydrazide from methyl 4-methoxybenzoate (B1229959), offers a parallel pathway. In a typical procedure, methyl 4-methoxybenzoate is refluxed with hydrazine hydrate in methanol (B129727). nih.gov The excess solvent and hydrazine are then evaporated to yield the crude product, which can be purified by recrystallization from methanol, often resulting in high yields of around 92%. nih.gov This suggests a feasible route for the synthesis of this compound from methyl 2-(hydroxymethyl)benzoate.

| Reactant 1 | Reactant 2 | Solvent | Condition | Product | Yield |

| Methyl 4-methoxybenzoate | Hydrazine Hydrate | Methanol | Reflux | 4-Methoxybenzohydrazide | 92% |

Table 1: Synthesis of 4-Methoxybenzohydrazide. nih.gov

The reaction of esters with hydrazine hydrate is a widely applicable method for preparing hydrazides. researchgate.net General procedures often involve heating an equimolar mixture of the ester and hydrazine hydrate, sometimes in a solvent like ethanol (B145695) or methanol. researchgate.net For instance, some protocols suggest warming the reaction mixture on a water bath at around 55-70°C for one to one and a half hours. researchgate.net Upon cooling, the solid hydrazide product often separates out and can be collected by filtration. researchgate.net To drive the reaction to completion and avoid the formation of dimers, a significant excess of hydrazine hydrate (15-20 times the molar amount of the ester) can be used, with the reaction run under reflux conditions. researchgate.net The workup typically involves adding water to remove any unreacted hydrazine hydrate. researchgate.net Microwave irradiation has also been employed as a green chemistry approach to accelerate the synthesis of hydrazides, such as 2-hydroxybenzohydrazide (B147611) from methyl salicylate (B1505791) and hydrazine hydrate. fip.orgresearchgate.net

| Reactant 1 | Reactant 2 | Condition | Key Aspect |

| Acid Ester | Hydrazine Hydrate | Reflux in ethanol | Use of excess hydrazine hydrate (15-20x) to ensure complete reaction. researchgate.net |

| Methyl Salicylate | Hydrazine Hydrate | Microwave irradiation (160W, 8 min) | Green and rapid synthesis method. fip.orgresearchgate.net |

Table 2: General Conditions for Benzohydrazide (B10538) Synthesis.

Condensation Reactions Involving Aldehydes or Ketones and Hydrazides

Another significant synthetic route involves the condensation of aldehydes or ketones with a pre-formed hydrazide. researchgate.netresearchgate.netimpactfactor.orgbiointerfaceresearch.com This reaction is fundamental for creating a wide array of hydrazone derivatives, which are analogues of benzohydrazides. The reaction typically involves mixing the aldehyde or ketone with the hydrazide in a suitable solvent, often with catalytic amounts of acid. nih.govresearchgate.net

For example, 4-methoxybenzohydrazone derivatives are synthesized by refluxing 4-methoxybenzohydrazide with various aldehydes in methanol with a catalytic amount of acetic acid for 3 to 4 hours. nih.gov This method generally produces good yields of the corresponding hydrazones. nih.gov Similarly, new Schiff bases have been synthesized by refluxing benzohydrazide with aldehydes like 2-hydroxybenzaldehyde in ethanol for several hours. impactfactor.org

The reaction of aldehydes with hydrazine hydrate can also be a key step. uchile.cl Interestingly, the concentration of hydrazine can influence the reaction's outcome. While a 1:1 molar ratio of aldehyde to hydrazine hydrate predominantly leads to condensation products (hydrazones and azines), a large excess of hydrazine can lead to the reduction of the aldehyde to the corresponding alcohol. uchile.cl

| Hydrazide | Carbonyl Compound | Solvent | Catalyst | Condition | Product Type |

| 4-Methoxybenzohydrazide | Various Aldehydes | Methanol | Acetic Acid | Reflux (3-4 hours) | 4-Methoxybenzohydrazones nih.gov |

| Benzohydrazide | 2-Hydroxybenzaldehyde | Ethanol | None | Reflux (5 hours) | Schiff Base impactfactor.org |

Table 3: Synthesis of Hydrazone Derivatives from Hydrazides.

Targeted Synthesis of this compound Derivatives

More advanced synthetic strategies aim to construct derivatives of this compound in a more efficient and environmentally friendly manner.

One-Pot Catalyst-Free Synthesis Protocols

Recent advancements in organic synthesis have led to the development of one-pot, catalyst-free procedures for generating complex molecules. rsc.orgd-nb.infonih.govresearchgate.net These methods are highly desirable as they reduce reaction steps, minimize waste, and often proceed under mild conditions. While a specific one-pot, catalyst-free synthesis for this compound is not explicitly detailed in the provided search results, the principles of such reactions are applicable. These protocols often rely on the intrinsic reactivity of the starting materials, sometimes in environmentally benign solvents like water. d-nb.inforesearchgate.net For instance, the synthesis of tetrahydrodipyrazolopyridine derivatives has been achieved through a catalyst-free pseudo-six-component reaction in water at room temperature. d-nb.info This approach highlights the potential for developing similar efficient syntheses for benzohydrazide derivatives by carefully selecting reactants that can undergo sequential reactions without the need for external catalysts.

Reaction of Phthalide (B148349), Hydrazine Hydrate, and Aldehyde

An efficient, catalyst-free, one-pot synthesis of (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives has been developed through the reaction of phthalide, hydrazine hydrate, and various aldehydes. researchgate.net This three-component protocol is noted for its mild reaction conditions and environmentally friendly nature, providing a wide range of the desired compounds in moderate to excellent yields. researchgate.net The reaction is typically carried out in ethanol, which serves as a greener solvent. researchgate.net

The process involves the initial reaction between phthalide and hydrazine hydrate, which forms this compound. This intermediate then reacts in situ with an aldehyde to produce the final N′-benzylidene-2-(hydroxymethyl)benzohydrazide derivative. The key advantages of this synthetic approach include its operational simplicity and the absence of a catalyst, which simplifies the purification process. researchgate.net

Table 1: Synthesis of (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide Derivatives via One-Pot Reaction

| Aldehyde Used | Yield (%) | Reference |

|---|---|---|

| Benzaldehyde (B42025) | 85 | researchgate.net |

| 4-Methylbenzaldehyde | 88 | researchgate.net |

| 4-Methoxybenzaldehyde | 92 | researchgate.net |

| 4-Chlorobenzaldehyde | 90 | researchgate.net |

| 4-Nitrobenzaldehyde | 95 | researchgate.net |

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of benzohydrazide derivatives to reduce the environmental impact of chemical processes. researchgate.net These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netmdpi.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. mdpi.com This technique can dramatically reduce reaction times from hours to mere minutes and often leads to higher yields and cleaner reactions. mdpi.comnih.gov

For the synthesis of hydrazides, microwave irradiation has been shown to be highly effective. For instance, 2-hydroxybenzohydrazide derivatives have been synthesized using microwave irradiation in yields ranging from 68% to 81%. fip.orgfip.orgresearchgate.net In one method, an equimolar mixture of methyl salicylate and hydrazine hydrate was irradiated to produce 2-hydroxybenzohydrazide. fip.org This intermediate was then reacted with various benzaldehyde derivatives under further microwave irradiation (160-320 W) for 2-8 minutes to yield the final products. fip.orgfip.org This method is notable for being solvent-free, which further enhances its green credentials. fip.org

Similarly, the synthesis of salicylhydrazide from methyl salicylate via microwave-aided hydrazinolysis was completed in just three minutes, resulting in a 61.1% yield. mdpi.com This contrasts sharply with conventional reflux heating methods that can take approximately six hours. mdpi.com

The choice of solvent is a critical aspect of green chemistry, as solvents account for a large portion of the waste generated in chemical reactions. researchgate.net The use of environmentally benign solvents, such as water or ethanol, is highly encouraged. researchgate.netresearchgate.net

The one-pot synthesis of N′-benzylidene-2-(hydroxymethyl)benzohydrazides from phthalide is a prime example of benign solvent use, employing ethanol as the reaction medium. researchgate.net This protocol is highlighted as a green synthetic method due to its use of a safer solvent and its catalyst-free nature. researchgate.net Other research has focused on developing solvent- and catalyst-free syntheses of hydrazones by utilizing high hydrostatic pressure, which can produce nearly quantitative yields without the need for undesirable solvents. nih.govnih.gov The use of glycerol, another green solvent, has also been explored for the microwave-assisted synthesis of other heterocyclic compounds, demonstrating excellent yields and short reaction times. researchgate.net

Optimization of Synthetic Conditions and Yield Enhancements

In the one-pot reaction involving phthalide, hydrazine hydrate, and aldehydes, the method itself is inherently efficient, leading to moderate to excellent yields (up to 95%) without the need for a catalyst. researchgate.net The optimization lies in the simplicity and efficiency of the one-pot procedure. researchgate.net

For microwave-assisted syntheses, optimization involves adjusting the power and irradiation time. Studies show that for the synthesis of 2-hydroxybenzohydrazide derivatives, reaction times of less than 10 minutes at a power of 160-320 W are sufficient to achieve yields between 68% and 81%. fip.orgfip.orgresearchgate.net A direct, one-step microwave-assisted synthesis of other hydrazides from their corresponding acids under solvent-free conditions reported excellent yields of 82-96% in just 4-12 minutes. nih.gov This represents a significant enhancement in both speed and yield compared to conventional two-step methods that require long reflux times (1.5-18 hours) and produce comparable or lower yields. nih.gov

The acylation of salicylhydrazide to form 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide was optimized by controlling the temperature. mdpi.com The reaction was conducted at a low temperature of 0–5 °C, which allowed for completion within 30 minutes. mdpi.com

Table 2: Comparison of Synthetic Methods and Yields for Benzohydrazide Derivatives

| Synthetic Method | Compound Type | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| One-pot, catalyst-free | (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazides | Ethanol, Reflux | Not specified | 85-95 | researchgate.net |

| Microwave-assisted | 2-Hydroxybenzohydrazide derivatives | Solvent-free, 160-320 W | 2-8 min | 68-81 | fip.orgfip.orgresearchgate.net |

| Microwave-assisted hydrazinolysis | Salicylhydrazide | Microwave | 3 min | 61.1 | mdpi.com |

| Conventional hydrazinolysis | Benzohydrazides | Reflux | ~6 hours | 40-67 | mdpi.com |

| Microwave-assisted | Fenamic acid hydrazides | Solvent-free, 300 W | 4-12 min | 82-96 | nih.gov |

Advanced Structural Elucidation of 2 Hydroxymethyl Benzohydrazide and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of a compound's three-dimensional atomic arrangement. This analysis would provide precise information on the crystal system, space group, and unit cell dimensions of 2-(hydroxymethyl)benzohydrazide.

Based on studies of various benzohydrazide (B10538) derivatives, it is common for these compounds to crystallize in lower symmetry crystal systems. For instance, derivatives such as N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide have been reported to crystallize in the triclinic system. nih.gov Other related compounds have been found to adopt monoclinic or orthorhombic systems. nih.govnih.gov Therefore, it is anticipated that this compound would likely crystallize in one of these lower symmetry systems.

The space group provides detailed information about the symmetry elements present within the crystal lattice. For benzohydrazide derivatives, a variety of space groups have been identified. For example, the space group P1 has been observed for N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, which is noted as unusual for an achiral organic compound. nih.gov More commonly, centrosymmetric space groups like P2₁/n and Pna2₁ are observed for monoclinic and orthorhombic systems, respectively. nih.gov The specific space group for this compound would be determined from the systematic absences in the diffraction pattern.

The unit cell is the fundamental repeating unit of a crystal. Its dimensions (a, b, c) and the angles between them (α, β, γ), along with the cell volume (V), are unique for each crystalline compound. The table below presents representative unit cell parameters for some benzohydrazide derivatives, illustrating the range of values that might be expected.

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide nih.gov | Orthorhombic | 9.6002(10) | 11.5584(13) | 12.5823(12) | 90 | 90 | 90 | 1396.2(3) |

| 2-Methyl-N′-(4-nitrobenzylidene)benzohydrazide nih.gov | Monoclinic | 7.416(1) | 26.198(3) | 7.860(2) | 90 | 114.206(1) | 90 | 1392.8(4) |

| N'-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide nih.gov | Triclinic | - | - | - | - | - | - | - |

Note: Complete unit cell parameters for the triclinic example are not provided in the abstract.

The conformation of the this compound molecule would be defined by the torsion angles between the planes of the benzene (B151609) ring and the hydrazide group. In related structures, the dihedral angle between aromatic rings can vary significantly. nih.gov The torsion angle around the N-N bond of the hydrazide moiety is a key conformational feature. For instance, in N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, this torsion angle is reported to be 66.44 (15)°. nih.gov The planarity of the hydrazide unit itself is also of interest, with some derivatives showing essentially planar geometries while others exhibit slight pyramidalization at one of the nitrogen atoms. nih.gov

Intermolecular and Intramolecular Interactions

The stability of the crystal structure is heavily influenced by non-covalent interactions, particularly hydrogen bonds.

The presence of hydroxyl (-OH) and hydrazide (-CONHNH₂) functional groups in this compound makes it an excellent candidate for forming extensive hydrogen bonding networks. Both intramolecular and intermolecular hydrogen bonds are expected.

Based on a comprehensive review of the available scientific literature, a detailed analysis focusing solely on the advanced structural elucidation of this compound, as per the requested outline, cannot be generated at this time. The requisite experimental data and specific research findings for this particular compound are not present in the currently accessible literature.

The specified analytical techniques—C-H⋯π interactions in crystal packing, Hirshfeld surface analysis, 2D fingerprint plots, energy framework analysis, and investigations into keto-enol tautomerism—are highly specific to the unique crystal structure and electronic properties of a given molecule. While extensive research exists for various derivatives of benzohydrazide and other related hydrazone compounds, these findings are not directly transferable to this compound.

For instance, studies on compounds such as N'-(3,4-dichlorobenzylidene)-4-hydroxybenzohydrazide and various Schiff base derivatives of benzohydrazide have explored their supramolecular frameworks, including intermolecular interactions and energy frameworks. bohrium.comeurjchem.comresearchgate.net Similarly, Hirshfeld surface analysis and 2D fingerprint plots have been employed to understand crystal packing in other hydrazide derivatives, detailing the contributions of various intermolecular contacts. nih.govnih.govnih.gov Research into keto-enol tautomerism has also been conducted on aroylhydrazones, which can exhibit this isomeric behavior. frontiersin.org

However, generating a scientifically accurate article for this compound requires data from its specific crystal structure determination and subsequent computational analyses. Without these foundational data points, any discussion on the topics outlined would be speculative and would not adhere to the required standards of scientific accuracy and strict focus on the subject compound.

Therefore, until specific studies on the crystal structure and advanced solid-state characterization of this compound are published, it is not possible to provide the requested in-depth article.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. For 2-(Hydroxymethyl)benzohydrazide, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm its structure.

The ¹H-NMR spectrum of a related benzohydrazide (B10538) derivative showed distinct signals that can be extrapolated to understand the spectrum of this compound. researchgate.net In a typical ¹H-NMR spectrum of a benzohydrazide, the protons of the aromatic ring typically appear in the range of δ 6.0-9.5 ppm. pdx.edu The protons of the hydroxymethyl group (-CH₂OH) would likely show a singlet for the CH₂ protons, with its chemical shift influenced by the adjacent aromatic ring and the hydroxyl group. The hydroxyl proton itself often appears as a broad singlet, and its position can vary depending on the solvent and concentration. pdx.edu The N-H protons of the hydrazide group are also characteristic, with the -NH- proton adjacent to the carbonyl group appearing as a singlet in the downfield region, often around δ 11.7-11.9 ppm in similar structures. derpharmachemica.com The -NH₂ protons would also give rise to a distinct signal.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.0 - 9.5 | Multiplet |

| Methylene (B1212753) (-CH₂OH) | ~4.5 - 5.0 | Singlet |

| Hydroxyl (-OH) | Variable | Broad Singlet |

| Amide (-CONH-) | ~11.7 - 11.9 | Singlet |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For benzohydrazide derivatives, the signals for aromatic carbons are typically observed between δ 117-147 ppm. researchgate.net The carbonyl carbon (C=O) of the hydrazide group is expected to appear significantly downfield, generally in the range of δ 160-170 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 170 |

| Aromatic (Ar-C) | 117 - 147 |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

In the FTIR spectrum of benzohydrazide derivatives, several characteristic absorption bands are expected. The N-H stretching vibrations of the hydrazide group typically appear in the range of 3200-3450 cm⁻¹. derpharmachemica.com A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a key feature, generally observed between 1600 and 1640 cm⁻¹. derpharmachemica.com Additionally, the C=N stretching frequency, if any Schiff base formation occurs, is found in the region of 1497-1511 cm⁻¹. derpharmachemica.com The broad absorption band for the O-H stretch of the hydroxymethyl group is also a significant feature, often overlapping with the N-H stretches.

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

| Functional Group | Characteristic Vibration | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amide/Amine) | Stretching | 3200 - 3450 |

| O-H (Alcohol) | Stretching | Broad, ~3200 - 3600 |

| C=O (Amide) | Stretching | 1600 - 1640 |

| C-N | Stretching | ~1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. For aromatic compounds like this compound, characteristic absorption bands are expected. A study on benzohydrazide reagent showed a maximum absorption (λmax) at 285.2 nm. researchgate.net The presence of the benzene (B151609) ring and the carbonyl group are the primary chromophores responsible for UV absorption. The position and intensity of the absorption maxima can be influenced by the solvent polarity. core.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. In the mass spectrum of this compound, the parent molecular ion peak [M]⁺ would be observed. docbrown.info Common fragmentation patterns for carbonyl compounds involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orglibretexts.org For aromatic aldehydes and ketones, loss of the side group to form a stable acylium ion is a common fragmentation pathway. miamioh.edu The fragmentation of this compound would likely involve the loss of small molecules or radicals such as H₂O, NH₂, and CO.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Ion Peak Validation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The molecular ion peak (M+), which corresponds to the molecule that has lost one electron, is a critical piece of data for confirming the molecular formula of a synthesized compound.

For this compound (C₈H₁₀N₂O₂), the calculated molecular weight is 166.181 g/mol . sigmaaldrich.com The monoisotopic mass, which is the mass of the ion with the most abundant isotopes of each element, is 166.074228 g/mol . epa.gov In a typical mass spectrum, especially under soft ionization techniques like Electrospray Ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺. Therefore, the expected m/z value for the molecular ion peak of this compound would be approximately 167.08151. uni.lu

The validation of this peak is a primary step in confirming the successful synthesis of the target molecule. The presence of this specific m/z value, often accompanied by characteristic isotopic patterns, provides strong evidence for the compound's identity.

Table 1: Predicted Mass Spectrometric Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 167.08151 |

| [M+Na]⁺ | 189.06345 |

| [M+K]⁺ | 205.03739 |

| [M+NH₄]⁺ | 184.10805 |

| [M-H]⁻ | 165.06695 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Other Spectroscopic Techniques

Beyond mass spectrometry, other spectroscopic methods provide valuable insights into the electronic and thermal properties of this compound.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to study chemical species that possess unpaired electrons. libretexts.org This includes free radicals, transition metal complexes, and other paramagnetic species. tandfonline.comnih.govresearchgate.net

As a stable organic molecule, this compound in its ground state has all its electrons paired and would therefore be ESR-silent. However, the technique becomes highly relevant when this compound acts as a ligand in the formation of coordination complexes with paramagnetic metal ions.

Research on related benzoyl hydrazine (B178648) and other hydrazide derivatives has demonstrated the utility of ESR in characterizing their copper(II) complexes. tandfonline.comnih.govresearchgate.net In such studies, the ESR spectra provide detailed information about the coordination environment of the metal ion, the nature of the metal-ligand bonding, and the geometry of the complex. For instance, the g-values and hyperfine coupling constants obtained from the ESR spectrum can help to elucidate the electronic structure and stereochemistry of the complex. tandfonline.com

Therefore, while this compound itself is not directly analyzable by ESR, its interaction with paramagnetic centers can be effectively probed by this technique, offering a window into its coordination chemistry.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for assessing the thermal stability and decomposition profile of compounds. youtube.com

A typical TGA experiment for this compound would involve heating the sample at a constant rate and recording the mass loss. The resulting TGA curve would reveal the temperatures at which the compound begins to decompose and the number of decomposition steps. This information is crucial for determining the material's thermal stability, which is an important parameter for its potential applications. The analysis of the gases evolved during decomposition, often by coupling the TGA instrument to a mass spectrometer or an infrared spectrometer, can provide further insights into the degradation mechanism.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing significant insights into the electronic structure and reactivity of molecules lew.ro. Such analyses for 2-(Hydroxymethyl)benzohydrazide would be invaluable for understanding its fundamental chemical nature.

Geometry Optimization and Energetics

The foundational step in most computational studies is geometry optimization, which determines the most stable three-dimensional arrangement of a molecule's atoms—its minimum energy conformation lew.ro. This process is crucial for obtaining accurate subsequent data. While DFT has been used to determine the optimized geometries of many related benzohydrazide (B10538) and hydrazone structures, revealing insights into their planarity and bond angles, this specific information is not published for this compound nih.govnih.govnih.gov.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions researchgate.netnih.gov. This is critical for predicting how a molecule will interact with other chemical species researchgate.net. The red areas on an MEP map indicate negative potential (sites for electrophilic attack), while blue areas show positive potential (sites for nucleophilic attack) nih.gov. For a comprehensive understanding of this compound's reactivity, an MEP analysis would be essential, but such a map is not available in the literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability nih.gov. A small gap suggests high reactivity, whereas a large gap indicates high stability nih.gov. Although FMO analysis is standard for characterizing novel compounds, the HOMO-LUMO energies and energy gap for this compound have not been reported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including charge transfer and intramolecular interactions lew.ronih.gov. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors), quantifying the stabilization energy associated with these interactions. This analysis for this compound would clarify the nature of its covalent and non-covalent bonds, but the data is currently unavailable.

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, offering a way to quantify the electron distribution among the constituent atoms lew.ronih.gov. This information is valuable for understanding a molecule's polarity and electrostatic interactions. Despite its common application in computational studies of new compounds, a Mulliken charge analysis for this compound has not been published.

Simulation of Spectroscopic Properties (NMR, IR, UV, Raman):A crucial part of modern chemical characterization involves the comparison of experimental spectra with computationally simulated ones. This section was intended to present theoretical data for:

NMR (Nuclear Magnetic Resonance): Calculated chemical shifts for ¹H and ¹³C atoms.

IR (Infrared) and Raman Spectroscopy: Simulated vibrational frequencies and their corresponding assignments, which help in identifying the functional groups and vibrational modes of the molecule.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Predicted electronic absorption wavelengths (λmax), which are vital for understanding the electronic transitions within the molecule.

Non-Linear Optical (NLO) Properties Assessment:This subsection would have focused on the theoretical evaluation of the compound's potential for applications in optical technologies. The assessment would involve the calculation of key NLO parameters such as molecular polarizability (α) and the first-order hyperpolarizability (β). These values are essential indicators of a material's ability to exhibit non-linear optical effects.

Despite extensive searches for a primary research article containing these specific computational analyses for this compound, no such source could be identified. Therefore, the presentation of detailed research findings and data tables as requested is not possible without access to the specific study or studies where this information was published.

Chemical Reactivity and Derivatization

Reactions of the Hydrazide Moiety

The hydrazide functional group, -CONHNH₂, is a versatile reactive site. The terminal nitrogen atom is nucleophilic, allowing for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

One of the most characteristic reactions of hydrazides is their condensation with carbonyl compounds to form hydrazones, which are a class of Schiff bases. wikipedia.orgwvu.edu This reaction is widely used in the synthesis of new organic compounds. youtube.comtamu.edu The formation of the C=N double bond in these derivatives is a key structural feature that is often explored in medicinal chemistry. byjus.com

2-(Hydroxymethyl)benzohydrazide readily reacts with a wide range of aldehydes and ketones to yield the corresponding N-acylhydrazones. masterorganicchemistry.com This condensation reaction is typically carried out by refluxing the hydrazide with the carbonyl compound in a suitable solvent, such as ethanol (B145695). nih.gov The reaction can also be promoted by microwave irradiation, which can lead to shorter reaction times and improved yields. byjus.com The general mechanism involves the nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the imine linkage. nih.gov

Below is a table summarizing the synthesis of various hydrazone derivatives from benzohydrazides and different carbonyl compounds, illustrating the versatility of this reaction.

| Carbonyl Reactant | Benzohydrazide (B10538) Derivative | Reaction Conditions | Yield (%) | Reference |

| Benzaldehyde (B42025) | N'-Benzylidene-2-hydroxybenzohydrazide | Microwave (160W, 2-8 min) | 68-81 | byjus.com |

| 2-Methoxybenzaldehyde | N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | Microwave (160W, 2-8 min) | 68-81 | byjus.com |

| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | Microwave (160W, 2-8 min) | 68-81 | byjus.com |

| Thiophene-2-carbaldehyde | (E)-4-methoxy-N'-(thiophen-2-yl-methylene)benzohydrazide | Not specified | Not specified | youtube.com |

| Various aromatic aldehydes | N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives | Reflux in methanol (B129727) | Good to excellent | nih.gov |

The nucleophilic nature of the hydrazide moiety also allows for acylation and alkylation reactions at the terminal nitrogen atom.

Acylation Reactions

Acylation of the hydrazide can be achieved using various acylating agents, such as acid chlorides and anhydrides. researchgate.netresearchgate.net These reactions typically introduce an acyl group onto the terminal nitrogen, forming N,N'-diacylhydrazines. The reaction conditions often need to be carefully controlled to prevent side reactions. For instance, the acetylation of isoflavones has been carried out using acetyl chloride. researchgate.net In the context of peptide synthesis, mixed anhydrides are used to form amide bonds, which is a form of acylation. researchgate.net

Alkylation Reactions

N-alkylation of the hydrazide moiety can introduce alkyl groups onto the terminal nitrogen. While direct alkylation of this compound is not widely reported, the N-alkylation of similar nitrogen-containing heterocycles is a known transformation. For example, the regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols has been accomplished. nih.gov Furthermore, a tandem N-alkylation–reduction–condensation process has been developed for the synthesis of N-arylmethyl-2-substituted benzimidazoles, demonstrating the feasibility of N-alkylation in related systems. rsc.org

Formation of Hydrazones and Schiff Bases

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) attached to the benzene (B151609) ring is a primary alcohol and can undergo the typical reactions of this functional group class.

Oxidation Pathways

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are known to selectively oxidize primary alcohols to aldehydes while avoiding over-oxidation to carboxylic acids. libretexts.orgmasterorganicchemistry.com The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is another mild method that can be employed for this transformation. wikipedia.orgorganic-chemistry.orgyoutube.com

Reduction Pathways

The hydroxymethyl group can be reduced to a methyl group through catalytic hydrogenation. youtube.comyoutube.comyoutube.comyoutube.com This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). youtube.com This process, often referred to as hydrogenolysis, can be used to remove the hydroxyl functionality. For instance, the catalytic hydrogenation of 5-hydroxymethylfurfural (B1680220) can lead to the formation of 2,5-dimethylfuran, demonstrating the reduction of a hydroxymethyl group. nih.gov

Etherification Reactions

The hydroxyl group of this compound can be converted into an ether through reactions such as the Williamson ether synthesis. wikipedia.orgwvu.eduyoutube.combyjus.commasterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide to form the ether linkage. wikipedia.orgmasterorganicchemistry.com

Esterification Reactions

The hydroxymethyl group can be esterified by reaction with a carboxylic acid or a carboxylic acid derivative, such as an acid chloride or anhydride. The Fischer esterification is a classic method that involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst. tamu.eduorganic-chemistry.orgmasterorganicchemistry.comyoutube.comvaia.com This is an equilibrium-controlled process that can be driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants. tamu.edumasterorganicchemistry.com

Reactions on the Aromatic Ring of this compound

The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the electronic properties of its two substituents: the hydroxymethyl group (-CH₂OH) and the benzohydrazide group (-CONHNH₂). The interplay of their directing and activating or deactivating effects determines the position and feasibility of electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. The existing substituents on the ring influence the rate and regioselectivity of this reaction.

The hydroxymethyl group (-CH₂OH) is generally considered to be a weak activating group and an ortho, para-director. This is due to the hyperconjugation effect of the C-H bonds in the methylene (B1212753) group, which donates electron density to the ring.

Given the positions of the two substituents in this compound, their directing effects can be analyzed. The hydroxymethyl group at position 2 directs incoming electrophiles to positions 4 and 6. The hydrazide group at position 1 directs to positions 3 and 5. The combined effect of a weak activator and a deactivator makes predicting the precise outcome of EAS reactions challenging without experimental data. However, some general predictions can be made for common EAS reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group (-NO₂) onto the aromatic ring. The substitution would be expected to occur at the positions most activated and least sterically hindered.

Halogenation: Reactions with halogens (e.g., Br₂ with a Lewis acid catalyst like FeBr₃) would introduce a halogen atom onto the ring. The directing effects of the existing substituents would again favor substitution at the ortho and para positions relative to the hydroxymethyl group.

Friedel-Crafts Acylation and Alkylation: These reactions are generally less successful on deactivated rings. The presence of the deactivating hydrazide group would likely impede Friedel-Crafts reactions.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers |

| Bromination | Br₂, FeBr₃ | Mixture of bromo-substituted isomers |

It is important to note that the specific reaction conditions can significantly influence the product distribution.

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This type of reaction is generally less common than EAS for benzene derivatives unless certain conditions are met.

For NAS to occur, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups. Additionally, there must be a good leaving group (such as a halide) on the ring.

The aromatic ring of this compound does not possess a good leaving group in its native structure. While the hydrazide group is deactivating, it is not as strongly electron-withdrawing as groups like -NO₂. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.

For NAS to be a possibility, the compound would first need to be modified, for instance, by halogenation of the aromatic ring as described in the electrophilic substitution section. If a halogen were introduced, particularly at a position activated by an electron-withdrawing group, then a subsequent NAS reaction with a strong nucleophile could potentially occur. However, there is no readily available research documenting such a two-step process for this specific compound.

Coordination Chemistry of 2 Hydroxymethyl Benzohydrazide and Its Derivatives

Ligand Design and Synthesis for Metal Coordination

The design of ligands is a crucial step in the development of new coordination complexes with desired properties. The presence of specific functional groups in the ligand structure dictates its coordination behavior.

Role of Hydrazide and Hydroxymethyl Groups as Donor Sites

Schiff bases derived from hydrazides are of particular interest as they readily form stable complexes with most transition metal ions. ijsr.net In these derivatives, the azomethine nitrogen (-N=CH-) introduces another key donor site. iosrjournals.org The coordination of the ligand to a central metal ion often occurs through the enolic form of the carboxy hydrazone, the phenolic oxygen, and the azomethine nitrogen. iosrjournals.org

Synthesis of Schiff Base Ligands from 2-(Hydroxymethyl)benzohydrazide Derivatives

Schiff base ligands are typically synthesized through a condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. nih.gov In the context of this compound derivatives, this involves reacting the hydrazide with a suitable aldehyde or ketone. ijsr.netimpactfactor.org This reaction is often carried out under reflux in a solvent like ethanol (B145695). ijsr.netnih.gov The resulting Schiff base ligand incorporates the structural features of both reactants, leading to a molecule with multiple potential donor sites for metal coordination. For instance, the condensation of 1-(2-hydroxy-5-methylphenyl)ethan-1-one with benzohydrazide (B10538) yields a Schiff base ligand that can then be used to synthesize various metal complexes. ijsr.net Similarly, reacting 2-hydroxybenzohydrazide (B147611) with various aldehydes can produce a range of Schiff base ligands. fip.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involves the reaction of the designed ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Coordination with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Zn(II), Fe, Mn, Ca)

This compound and its Schiff base derivatives have been successfully used to synthesize complexes with a variety of transition metal ions, including Cu(II), Co(II), Ni(II), Zn(II), Fe(III), and Mn(II). ijsr.netmdpi.comiosrjournals.orgnih.gov The synthesis typically involves refluxing a solution of the ligand and the corresponding metal salt in a suitable solvent. ijsr.net The nature of the metal ion plays a significant role in determining the geometry and properties of the resulting complex. walisongo.ac.id For example, the coordination of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide with Cu(II), Co(II), Ni(II), and Zn(II) acetates yields stable metal complexes. nih.gov Similarly, complexes of VO(II), Mn(II), Co(II), Ni(II), and Cu(II) have been prepared with (E)-N'-[2-Hydroxybenzylidene]benzohydrazide. iosrjournals.org

Table 1: Examples of Metal Complexes with this compound Derivatives

| Ligand | Metal Ion(s) | Reference |

| N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Cu(II), Co(II), Ni(II), Zn(II) | nih.gov |

| (E)-N'-[2-Hydroxybenzylidene]benzohydrazide | VO(II), Mn(II), Co(II), Ni(II), Cu(II) | iosrjournals.org |

| Schiff base of 1-(2-hydroxy-5-methylphenyl) ethan-1-one and benzohydrazide | Co(II), Cu(II), Fe(III), Mn(III), VO(IV) | ijsr.net |

| 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide | Zn(II), Cu(II), Co(II), Ni(II), Mn(II) | mdpi.comnih.gov |

Determination of Stoichiometry (e.g., 1:1, 1:2 Metal-to-Ligand Ratios)

The stoichiometry of metal complexes, which describes the ratio of metal ions to ligands, is a fundamental characteristic determined through techniques like elemental analysis and mass spectrometry. ijsr.netnih.gov The observed stoichiometry can vary depending on the nature of the ligand and the reaction conditions. For instance, the reaction of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide with Cu(II), Co(II), Ni(II), and Zn(II) acetates resulted in complexes with a 1:2 metal-to-ligand ratio. nih.gov In contrast, complexes synthesized from the Schiff base of 1-(2-hydroxy-5-methylphenyl) ethan-1-one and benzohydrazide exhibited a 1:1 metal-to-ligand stoichiometry. ijsr.net Job's plot analysis is another method used to determine the metal-ligand stoichiometry in solution. walisongo.ac.id

Table 2: Stoichiometry of Selected Metal Complexes

| Ligand | Metal Ion | Stoichiometry (Metal:Ligand) | Reference |

| N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Cu(II), Co(II), Ni(II), Zn(II) | 1:2 | nih.gov |

| Schiff base of 1-(2-hydroxy-5-methylphenyl) ethan-1-one and benzohydrazide | Co(II), Cu(II), Fe(III), Mn(III), VO(IV) | 1:1 | ijsr.net |

| 2-hydroxy-N′-((Z)-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide | Various Metal(II) ions | 1:1 (except for one 1:2 complex) | nih.gov |

| Cu2+ with SBH | Cu(II) | 1:1 | walisongo.ac.id |

Proposed Geometries of Coordination Complexes (e.g., Octahedral, Square-Planar)

The geometry of a coordination complex describes the spatial arrangement of the ligands around the central metal ion. This is influenced by the coordination number of the metal ion and the nature of the ligands. libretexts.orgyoutube.com Common geometries include octahedral, tetrahedral, and square planar. libretexts.org For example, many transition metal complexes with a coordination number of six adopt an octahedral geometry. libretexts.org The ESR spectrum of a Cu(II) complex with N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide suggested a tetragonal or distorted octahedral geometry. nih.gov Similarly, novel metal(II) complexes derived from 2-hydroxy-N′-((Z)-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide were proposed to have a distorted octahedral geometry. nih.gov In the case of VO(II) complexes with (E)-N'-[2-Hydroxybenzylidene]benzohydrazide, a square pyramidal geometry was suggested based on ESR data. iosrjournals.org

Table 3: Proposed Geometries of Selected Coordination Complexes

| Complex | Proposed Geometry | Technique(s) Used for Proposal | Reference |

| Cu(II) complex with N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Tetragonal or distorted octahedral | ESR spectroscopy | nih.gov |

| Metal(II) complexes with 2-hydroxy-N′-((Z)-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide | Distorted octahedral | ESR spectroscopy | nih.gov |

| VO(II) complex with (E)-N'-[2-Hydroxybenzylidene]benzohydrazide | Square pyramidal | ESR spectroscopy | iosrjournals.org |

| Mn(II) complex with (E)-N'-[2-Hydroxybenzylidene]benzohydrazide | Symmetrical six coordination | ESR spectroscopy | iosrjournals.org |

Spectroscopic and Analytical Characterization of Complexes

The characterization of metal complexes of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques to elucidate their structure, coordination, and properties. These methods provide critical insights into the formation and nature of the metal-ligand bonds.

Confirmation of Chelation and Coordination Modes (e.g., O, N, O donor atoms)

Spectroscopic methods, particularly infrared (IR) spectroscopy, are pivotal in determining how this compound and its derivatives coordinate with metal ions. The ligand can exist in keto and enol tautomeric forms, influencing its coordination behavior.

In many of its derivative complexes, such as those involving Schiff bases, the ligand typically acts in a bidentate or tridentate fashion. For instance, in complexes of 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide, the ligand coordinates as a bidentate species through the azomethine nitrogen and the carbonyl oxygen. mdpi.com This is confirmed by shifts in the IR spectra of the complexes compared to the free ligand. Specifically, the C=N (azomethine) and C=O (carbonyl) stretching vibrations shift to lower frequencies upon complexation, indicating the involvement of these groups in bonding to the metal ion. mdpi.com

In other cases, the ligand can exhibit tridentate coordination. A pyrazine (B50134) carbohydrazone ligand, N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)pyrazine-2-carbohydrazide, was found to act as a tridentate ONO donor. yu.edu.jo Similarly, studies on other hydrazone derivatives show coordination through the enolic oxygen, azomethine nitrogen, and phenolic oxygen. koreascience.kr The disappearance of the N-H stretching vibration in the IR spectra of some complexes suggests the deprotonation of the ligand and coordination through the enolic form. analis.com.my The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. mdpi.com

The coordination mode is also influenced by the nature of the metal ion and the reaction conditions. For example, benzohydroxamic acid derivatives have been shown to coordinate in a bidentate manner through two oxygen atoms (O,O coordination). analis.com.my

Molar Conductance Measurements

Molar conductance measurements are a fundamental tool for determining the electrolytic nature of the metal complexes of this compound and its derivatives in solution. These measurements help to establish whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice.

The results of molar conductance studies reveal that the complexes can be either electrolytes or non-electrolytes, depending on their specific composition and structure. For example, transition metal complexes of 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide were found to be 1:1 electrolytes, as indicated by their molar conductivity values. mdpi.comnih.gov This suggests that some of the anions are not directly bonded to the metal center and are free in the solution. nih.gov

In contrast, many other complexes of benzohydrazide derivatives exhibit non-electrolytic behavior. For instance, complexes of N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide showed low molar conductance values (12–17 Ω⁻¹ cm² mol⁻¹) in DMSO, indicating their non-electrolytic nature. yu.edu.jo Similarly, complexes of (E)-N'-[2-hydroxybenzylidene]benzohydrazide and benzohydroxamic acid derivatives were also found to be non-electrolytes. analis.com.myresearchgate.net This implies that the anions are coordinated to the metal ion, resulting in a neutral complex.

The following table summarizes the molar conductance data for some representative complexes of benzohydrazide derivatives.

| Complex/Ligand Derivative | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Solvent | Electrolytic Nature |

|---|---|---|---|

| Complexes of 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide | Not specified, but stated as 1:1 | Not specified | 1:1 Electrolyte |

| Complexes of N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide | 12–17 | DMSO | Non-electrolyte |

| Complexes of (E)-N'-[2-hydroxybenzylidene]benzohydrazide | Not specified, but stated as non-electrolytic | Not specified | Non-electrolyte |

| Complexes of Benzohydroxamic acid derivatives | Not specified, but stated as non-electrolytic | DMSO and absolute ethanol | Non-electrolyte |

Thermal Stability Analysis of Complexes

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are employed to study the thermal stability and decomposition patterns of metal complexes of this compound and its derivatives. These analyses provide information about the presence of coordinated or lattice water molecules, the thermal stability range of the complexes, and the nature of the final decomposition product.

The thermal decomposition of these complexes often occurs in multiple steps. For example, the thermal analysis of (E)-N'-[2-hydroxybenzylidene]benzohydrazide complexes revealed that the initial weight loss corresponds to the removal of coordinated water molecules. researchgate.net The subsequent decomposition steps at higher temperatures (from 280°C to 800°C) are attributed to the decomposition of the ligand moiety. researchgate.net

Similarly, studies on iron(III) complexes of a Schiff base derived from 1,2-bis(imino-4'-antipyrinyl)ethane showed that the decomposition mechanism is influenced by the counter anions. For instance, the thiocyanate (B1210189) complex undergoes a three-stage decomposition, with the removal of half of the ligand, followed by the decomposition of the thiocyanate anions, and finally the removal of the remaining ligand to form the metal oxide. The thermal decomposition of a 2D Mn(II) coordination polymer with a carbohydrazone ligand showed that the complex is stable up to 370°C, after which the dicyanamide (B8802431) ligands are removed.

Equilibrium Studies in Solution

Equilibrium studies in solution provide valuable information about the acidic properties of the ligands and the stability of the metal complexes.

Determination of Acid Dissociation Constants of Ligands

The determination of the acid dissociation constant (pKa) of this compound and its derivatives is essential for understanding their behavior in solution and their interaction with metal ions. The pKa value indicates the tendency of the ligand to donate a proton.

The pKa of the conjugate acid of the parent compound, benzhydrazide, has been reported to be 3.03 at 20°C. This value pertains to the protonated form of the hydrazide group. The presence of substituents on the benzohydrazide moiety can influence the pKa values. For instance, theoretical studies on benzimidazole (B57391) derivatives, which share some structural similarities, have shown that the pKa values are sensitive to the position and nature of the substituents. For example, 2,2′-bibenzo[d]imidazole was found to be the most acidic among the studied bibenzimidazoles, with a pKa value of 3.23 for the first deprotonation of the dicationic species.

The study of the acid-base properties of these ligands is crucial for controlling the pH during the synthesis of metal complexes and for understanding the biological activity of both the free ligands and their complexes.

Applications in Materials Science and Analytical Chemistry

Analytical Applications of Hydrazone Derivatives

Hydrazone derivatives are a significant class of organic compounds used as analytical reagents. dergipark.org.tr Their ability to act as both proton donors and acceptors and to form stable compounds with metal ions and anions makes them excellent candidates for chemosensors. dergipark.org.tr These derivatives are frequently employed for the spectrophotometric and fluorometric detection of various analytes in environmental, biological, and pharmaceutical samples. dergipark.org.trresearchgate.net

Separation, Identification, and Detection of Metal Ions

Hydrazone-based chemosensors are widely developed for the selective and sensitive detection of metal ions. The mechanism often involves the coordination of the metal ion with the nitrogen and oxygen atoms in the hydrazone structure, leading to a noticeable change in color (colorimetric sensing) or fluorescence. nih.gov These sensors can form soluble metal complexes even at very low concentrations, enabling the detection of metal ions at microgram or even nanogram levels. dergipark.org.tr

Research has demonstrated the efficacy of various benzohydrazide (B10538) derivatives in this area. For instance, a sensor derived from 5-bromo-2-hydroxybenzohydrazide (B1330707) has been successfully used for the fluorometric turn-on detection of iron (Fe³⁺) and the colorimetric detection of copper (Cu²⁺). nih.gov Similarly, a chemosensor based on N-(3-methoxy-2-hydroxybenzylidene)-3-hydroxy-2-naphthahydrazone can selectively detect zinc (Zn²⁺) and cadmium (Cd²⁺) ions in aqueous solutions through an aggregation-induced emission mechanism. rsc.org Another novel hydrazone chromophore was developed for the specific determination of cadmium (Cd²⁺) ions in water samples. mdpi.com

While the fundamental chemistry of the hydrazone group suggests that derivatives of 2-(hydroxymethyl)benzohydrazide would be effective in this capacity, specific studies detailing their use for the separation and detection of metal ions are not extensively documented in the reviewed literature. The general success of related benzohydrazide compounds, however, indicates a promising area for future research.

Detection of Anions, Organic Molecules, and Water in Samples

The application of hydrazone derivatives extends beyond cation detection to include anions and neutral organic molecules. dergipark.org.tr Their unique structural characteristics allow them to form stable compounds with anions like cyanide and fluoride, which can be detected via spectrophotometric methods. dergipark.org.tr Furthermore, they have been utilized as analytical reagents for the determination of organic compounds such as glucose and various carbonyl compounds in biological samples like blood and urine. dergipark.org.tr

For example, certain naphthalimide-based glyoxal (B1671930) hydrazones serve as fluorescent probes for imaging cysteine and homocysteine in living cells. researchgate.net Although the broader class of hydrazones has proven versatile, specific research detailing the application of this compound derivatives for the detection of anions, organic molecules, or water in samples is not prominent in the available scientific literature.

Materials Science Applications

In the realm of materials science, hydrazone derivatives are explored for a variety of functions, including preventing corrosion and as components in advanced electronic devices. dergipark.org.trresearchgate.net

Use as Corrosion Inhibitors

Hydrazone derivatives are recognized as effective corrosion inhibitors for various metals and alloys, such as nickel and copper, in acidic environments. dergipark.org.tr Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. This adsorption can occur through both physical (electrostatic) and chemical interactions between the inhibitor's heteroatoms (N, O) and the metal's d-orbitals.

Studies on related compounds have shown significant promise. For example, benzaldehyde (B42025), 2-hydroxybenzoyl hydrazone derivatives have been investigated as corrosion inhibitors for aluminum in hydrochloric acid. researchgate.net These compounds were found to function as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.net Similarly, various benzimidazole (B57391) derivatives have demonstrated excellent corrosion inhibition for carbon steel in acidic solutions. nih.govnih.gov While the molecular structure of this compound derivatives makes them strong candidates for this application, specific studies focused on their performance as corrosion inhibitors are not widely reported.

Role in Light-Emitting Diodes (LEDs)

The potential for hydrazone derivatives to be used in organic light-emitting diodes (OLEDs) is an area of growing interest. dergipark.org.trresearchgate.net The photoluminescent properties of some organic molecules can be harnessed to create efficient light-emitting layers in these devices.

While the general class of hydrazones is mentioned in reviews for potential use in LEDs, specific examples in the literature tend to focus on other heterocyclic structures. For instance, novel zinc (II) complexes of 2-(2-hydroxyphenyl)benzothiazoles have been successfully used as non-doped emitting layers and as host materials for phosphorescent OLEDs. rsc.org Other research has focused on pyrene-benzimidazole derivatives as efficient blue emitters for OLEDs. nih.gov However, research specifically detailing the synthesis and application of this compound derivatives in the context of light-emitting diodes is not readily found.

Application in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a low-cost alternative to traditional silicon-based solar cells. The performance of these cells relies heavily on the properties of the organic dye used as a photosensitizer. Reviews suggest that hydrazone derivatives are among the classes of compounds that could be synthesized for use in DSSCs. dergipark.org.trresearchgate.net

Current research in the field often highlights other types of organic compounds. For example, novel 2,2′-bithiophene-based organic compounds have been synthesized and evaluated as co-sensitizers to enhance the performance of DSSCs. Another area of study involves using alternative redox couples, such as hydroquinone/benzoquinone, with different counter electrode materials in DSSCs. rsc.org Despite the theoretical potential of hydrazones, specific studies on the application of this compound derivatives as primary sensitizers or co-sensitizers in DSSCs are not prevalent in the reviewed scientific literature.

Precursors for Nanoparticles and Polymers

There is currently no significant research available that details the use of this compound as a precursor for the synthesis of nanoparticles or as a monomer for polymerization. While various organic molecules are employed in the creation of specialized polymers and nanoparticles, the specific role of this compound in these processes has not been a subject of published research. The synthesis of nanoparticles often involves the reduction of metal salts, a process where various organic compounds can act as capping or reducing agents to control particle size and stability. Similarly, the development of new polymers relies on monomers with specific functional groups that can undergo polymerization reactions. However, the application of this compound in these contexts is not described in the available scientific literature.

Heat-Stable Materials

The incorporation of specific chemical structures is crucial for the development of heat-stable materials. While certain aromatic and heterocyclic compounds are known to enhance the thermal stability of polymers, there is no documented evidence to suggest that this compound is utilized for this purpose. The thermal properties of materials are a key area of research, but studies focusing on this particular compound's contribution to thermal stability are absent from the current body of scientific publications.

Catalyst Carriers

The function of a material as a catalyst carrier depends on properties such as surface area, porosity, and chemical inertness. While various materials are used as supports for catalytic metals, enabling a wide range of chemical reactions, the use of this compound in this capacity has not been reported. Research into novel catalyst carriers is ongoing, but this compound has not been identified as a compound of interest in this application.

Dyes and Pigments